(S)-2-Ethylhexanoic acid
Overview
Description
Chemical compounds like “(S)-2-Ethylhexanoic acid” belong to a class of organic compounds known as carboxylic acids . Carboxylic acids are characterized by the presence of a carboxyl group (-COOH), which gives them their acidic properties .
Synthesis Analysis
The synthesis of carboxylic acids can involve various methods, including the oxidation of primary alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carbonation of Grignard reagents .Molecular Structure Analysis
The molecular structure of a carboxylic acid consists of a hydroxyl (-OH) group and a carbonyl (C=O) group attached to the same carbon atom, forming a carboxyl group (-COOH) .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of chemical reactions, including esterification, amide formation, and decarboxylation . They can also react with bases to form salts .Physical And Chemical Properties Analysis
Carboxylic acids have certain physical and chemical properties, such as a higher boiling point compared to other similar-sized organic molecules due to their ability to form intermolecular hydrogen bonds . They are also polar and can participate in hydrogen bonding, making them generally soluble in water .Scientific Research Applications
Organocatalysis and Solvent Use : (Hekmatshoar et al., 2015) describe the use of 2-ethylhexanoic acid as a dual solvent-catalyst in the synthesis of 1,2,4,5-tetrasubstituted imidazoles. This process demonstrates the potential of this compound as a reusable and eco-friendly catalyst in organic synthesis.
Chemical Extraction and Physicochemical Properties : 2-Ethylhexanoic acid's characteristics, such as solubility and acid-base properties, make it useful in the extraction of metals like Cu(II), as explored by (Radushev, Batueva, & Gusev, 2006).
Supercritical Carbon Dioxide Reactions : A study by (Ghaziaskar, Daneshfar, & Calvo, 2006) demonstrates the use of 2-ethylhexanoic acid in the esterification process within supercritical carbon dioxide, a method relevant to green chemistry.
Materials Science and Metal-Organic Precursors : 2-Ethylhexanoic acid is extensively used as a precursor in materials science and is a key component in catalysts and driers for various industrial applications, as detailed by (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).
Environmental Impact and Degradation : The environmental impact of 2-ethylhexanoic acid as a persistent metabolite of plasticizers and its acute toxicity are discussed by (Horn et al., 2004).
Biomedical Research : The study of 2-ethylhexanoic acid's effects on human polymorphonuclear leukocytes and its immunosuppressive properties are investigated by (Pennanen, Heiskanen, Savolainen, & Komulainen, 2000).
Nanotechnology : Research on manipulating the morphology of nanoparticles using 2-ethylhexanoic acid for applications in temperature sensing is presented by (Hu et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-ethylhexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-3-5-6-7(4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBETXYAYXDNJHR-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Ethylhexanoic acid | |
CAS RN |
72377-05-0 | |
Record name | Hexanoic acid, 2-ethyl-, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072377050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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